![molecular formula C17H17ClN4OS B6446964 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640880-64-2](/img/structure/B6446964.png)
3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
“3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves various methods. One approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid . Another method involves the cyclization of some amines under the action of phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is characterized by the presence of a thieno[3,2-d]pyrimidin-4-yl moiety and a piperidin-4-yl group, both attached to a pyridine ring via a methoxy bridge .
Scientific Research Applications
Anticancer Activity
Compounds that belong to thiofuran siamese[3,2-d] pyrimidine, such as “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine”, have been studied for their anticancer activity . For instance, Tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives demonstrated decent activities against the MCF-7 in contrast to the standard positive control DOX .
Kinase Inhibition
These compounds can be used as kinase inhibitors . They have been found to inhibit various kinases, such as chelatometry amino acid kinase inhibitor (tyrosine kinase inhibitors) for epidermal growth factor receptor (EGFR), kinase inhibitor for vascular epidermal growth factor acceptor (VEGFR), and 3-kinase (PI3K) small-molecule inhibitor of phosphatidylinositol .
Antimicrobial Activity
Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities, including antimicrobial activity . This makes “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” a potential candidate for the development of new antimicrobial drugs .
Anti-inflammatory Activity
Compounds that belong to thiofuran siamese[3,2-d] pyrimidine have been evaluated for their anti-inflammatory activity . For instance, two new series of thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory activity .
Analgesic Activity
These compounds have also been studied for their analgesic (pain-relieving) activity . This makes “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” a potential candidate for the development of new analgesic drugs .
Antioxidant Activity
Heterocyclic pyrimidine nucleus demonstrated antioxidant activity . This suggests that “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could be used in the development of new antioxidant drugs .
Antimalarial Activity
Heterocyclic pyrimidine nucleus also demonstrated antimalarial activity . This suggests that “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could be used in the development of new antimalarial drugs .
Antiviral Activity
Heterocyclic pyrimidine nucleus demonstrated antiviral activity . This suggests that “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could be used in the development of new antiviral drugs .
Future Directions
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a core structure in this compound, are known to exhibit diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, however, are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with a thieno[3,2-d]pyrimidine core are known to have diverse biological effects .
properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-13-9-19-5-1-15(13)23-10-12-2-6-22(7-3-12)17-16-14(4-8-24-16)20-11-21-17/h1,4-5,8-9,11-12H,2-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKAVHLZUVOSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine |
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